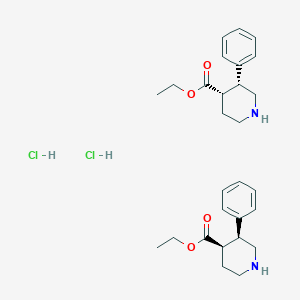![molecular formula C9H16FNO3 B8177033 (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B8177033.png)
(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol is an organic compound that features a fluoroalkene moiety and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol typically involves the following steps:
Formation of the Boc-protected amine: The Boc group is introduced to the amine using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or pyridine.
Allylic alcohol formation: The final step involves the formation of the allylic alcohol, which can be achieved through various methods, including reduction of the corresponding aldehyde or ketone.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and solid-phase synthesis techniques to improve yield and efficiency .
Types of Reactions:
Oxidation: The allylic alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol has several applications in scientific research:
作用機序
The mechanism of action of (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol involves its interaction with biological targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The fluoroalkene moiety can participate in various chemical reactions, including nucleophilic addition and substitution .
類似化合物との比較
(E)-2-[(Boc-amino)methyl]-3-chloro-2-propen-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(E)-2-[(Boc-amino)methyl]-3-bromo-2-propen-1-ol: Similar structure but with a bromine atom instead of fluorine.
(E)-2-[(Boc-amino)methyl]-3-iodo-2-propen-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs . This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic properties .
特性
IUPAC Name |
tert-butyl N-[3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLTPGXTUOXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8176974.png)



![[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester](/img/structure/B8177001.png)
![4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine](/img/structure/B8177003.png)


![4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8177019.png)

![Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B8177026.png)
